molecular formula C8H16N2O2S B1400013 1-(Cyclopropanesulfonyl)piperidin-3-amine CAS No. 1342733-83-8

1-(Cyclopropanesulfonyl)piperidin-3-amine

Cat. No. B1400013
CAS RN: 1342733-83-8
M. Wt: 204.29 g/mol
InChI Key: DIFYQZGYXMOTEH-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)piperidin-3-amine is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 . It’s also known by its synonyms 1-(Cyclopropylsulfonyl)piperidin-3-amine and 3-Piperidinamine, 1-(cyclopropylsulfonyl)- .


Synthesis Analysis

The synthesis of 1-(Cyclopropanesulfonyl)piperidin-3-amine and its derivatives is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Cyclopropanesulfonyl)piperidin-3-amine consists of a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a cyclopropane sulfonyl group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives, including 1-(Cyclopropanesulfonyl)piperidin-3-amine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-(Cyclopropanesulfonyl)piperidin-3-amine is a powder at room temperature . The compound has a molecular weight of 204.29 .

Scientific Research Applications

Drug Design and Discovery

1-(Cyclopropanesulfonyl)piperidin-3-amine: is a valuable building block in drug design due to its piperidine core, a common motif in pharmaceuticals. Its structure is pivotal in the synthesis of compounds with potential therapeutic effects. For instance, derivatives of piperidine have been explored for their antiaggregatory and antioxidant properties, which are beneficial in treating conditions like Alzheimer’s disease .

Medicinal Chemistry

In medicinal chemistry, this compound’s reactivity allows for the creation of diverse pharmacophores. These pharmacophores can interact with biological targets to modulate their activity, leading to the development of new medications. Piperidine derivatives are extensively used as anticancer , antiviral , antimalarial , and antimicrobial agents, among others .

Organic Synthesis

“1-(Cyclopropanesulfonyl)piperidin-3-amine” serves as a versatile reagent in organic synthesis. It can undergo various reactions such as amination , hydrogenation , and cyclization , enabling the construction of complex organic molecules. These reactions are crucial for synthesizing novel organic compounds with potential applications in different scientific fields .

Mechanism of Action

While the specific mechanism of action for 1-(Cyclopropanesulfonyl)piperidin-3-amine is not clear, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are utilized in different therapeutic applications .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives, including 1-(Cyclopropanesulfonyl)piperidin-3-amine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYQZGYXMOTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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